- Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free conditions, RSC Advances, 2014, 4(44), 22946-22950

Cas no 90-33-5 (4-Methylumbelliferone)

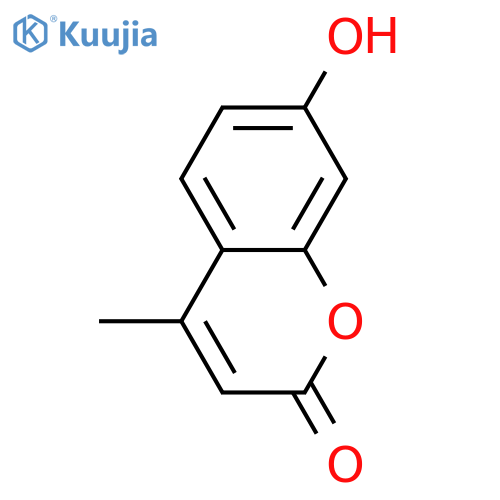

O 4-Methylumbelliferone (4-MU) é um composto orgânico fluorescente pertencente à classe das cumarinas, amplamente utilizado como substrato enzimático em ensaios bioquímicos. Sua estrutura química (C10H8O3) apresenta alta seletividade para enzimas como a β-glucuronidase, tornando-o um marcador sensível em estudos de atividade enzimática. Exibe fluorescência azul (≈450 nm) em pH alcalino após hidrólise, com excelente estabilidade térmica e fotoestabilidade. Suas aplicações incluem pesquisa em câncer (inibição de síntese de ácido hialurônico), diagnóstico médico e monitoramento de contaminação microbiana em águas. A pureza ≥98% garante reprodutibilidade analítica, enquanto sua solubilidade em solventes polares facilita preparações experimentais.

4-Methylumbelliferone structure

Nome do Produto:4-Methylumbelliferone

4-Methylumbelliferone Propriedades químicas e físicas

Nomes e Identificadores

-

- 7-Hydroxy-4-methylcoumarin

- 7-Hydroxy-4-methylcoumarin~Hymecromone~4-MU

- Hymecromone

- 4-Methylumbelliferone

- Coumarin 4

- 4-Methyl-7-hydroxycoumarin

- 4-MU

- 7-hydroxy-4-methyl-2,h-1-benzo-pyran-2-one

- 7-hydroxy-4-methyl-2-oxo-3-chromene

- 7-hydroxy-4-methylbenzpyrone

- bilcolic

- bilicante

- beta-methylumbelliferone

- cantabilin

- eurogae

- imechromone

- medilla

- Hymecromone(7-Hydroxy-4-methylcoumarin)

- 2H-1-Benzopyran-2-one,7-hydroxy-4-methyl-

- 4-Methylumbelliferon

- 7-Hydroxy-4-methyl-1.2-benzopyrone

- 7-Hydroxy-4-methyl-2H-chromen-2-one

- METHYLUMBELLIFERONE, 4-(RG)

- METHYLUMBELLIFERONE, 4-(RG) PrintBack

- 7-hydroxy-4-methyl-chromen-2-one

- 7-hydroxy-4-methyl-coumarin

- BMU

- CantabbY

- Crodimon

- Eurogale

- Himecol

- LM 94

- β-Methylumbelliferone

- [ "7-Hydroxy-4-methylcoumarin" ]

- Imecromone

- Mendiaxon

- Cholestil

- Cholonerton

- Cantabiline

- Hymecromon

- Cumarote-C

- Omega 127

- Pilot 447

- Resocyanine

- 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-

- Hymecromonum

- Himecromona

- 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one

- 7-Hydroxy-4-m

- 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one (ACI)

- Coumarin, 7-hydroxy-4-methyl- (8CI)

- Umbelliferone, 4-methyl- (6CI)

- 4-Methyl-2-oxo-2H-chromen-7-ol

- 7-Hydroxy-4-methyl-2-chromenone

- 7-Hydroxy-4-methyl-2H-chomen-2-one

- 7-Hydroxy-4-methyl-2H-chromen-2-on

- 7-Hydroxy-4-methylbenzopyran-2-one

- 7-Hydroxyl-4-methylcoumarine

- Biliton H

- Cholspasmin

- Coumarin 456

- Cumarote C

- NSC 19026

- NSC 9408

- Odeston

- 4-HYDROXYNAPHTHALEN-1-YLMETHYLAMINE

- HMS1570F04

- 2H-1-Benzopyran, 7-hydroxy-4-methyl-2-oxo-

- NCGC00016345-05

- 79566-13-5

- NCGC00016345-09

- 7-hydroxy-4-methylchromen-2-one

- WLN: T66 BOVJ E1 IQ

- Tox21_110385_1

- Prestwick0_000901

- 7-hydroxy-4-methyl coumarin

- 4-Methyl-7-hydroxyl Coumarin

- BCP06770

- 4-Methyl-7-hydroxy-coumarin

- Q904431

- AC-22306

- Pharmakon1600-01506174

- NCGC00016345-08

- 3T5NG4Q468

- HYMECROMONE [USAN]

- MFCD00006866

- Hymecromone (JP17/USAN/INN)

- 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran

- D70647

- 4-Methylumbelliferon [Czech]

- NCGC00169880-02

- 4 Methylumbelliferone

- F0849-0318

- Prestwick3_000901

- D00170

- BSPBio_000742

- HYMECROMONE [EP MONOGRAPH]

- AB00443536_08

- DB07118

- NSC760397

- MEGxp0_001898

- BRD-K46424862-001-02-6

- Umbelliferone, 4-methyl-

- HMS3655L16

- cid_5280567

- NCGC00257522-01

- Prestwick2_000901

- BRD-K46424862-001-04-2

- BRN 0142217

- DTXSID8025670

- HY-N0187

- EINECS 201-986-7

- BPBio1_000818

- NCGC00016345-04

- Hymecromohe,(S)

- AS-13247

- 4MU

- 2H-1-Benzopyren-2-one, 7-hydroxy-4-methyl-

- 2-Hydroxy-4-methyl-7H-chromen-7-one

- Hymechrome

- Prestwick1_000901

- SR-01000637483-3

- FT-0658701

- M-5410

- HYMECROMONE [INN]

- HMS3264E04

- A-Methylumbelliferone

- 90-33-5

- NSC19026

- SY017941

- F1918-0038

- Coumarin derivative, 3b

- .beta.-Methylumbelliferone

- NSC-19026

- AI3-08085

- SR-01000637483-1

- Tox21_300915

- NCGC00016345-01

- HYMECROMONE [JAN]

- AB00443536

- HMS2267L19

- Imecromone [DCIT]

- EN300-16753

- SW197287-3

- NCGC00169880-01

- 7-hydroxy-4-methyl coumarine

- s2256

- ACon1_002401

- ZZ1

- MLS001074671

- FT-0660634

- HYMECROMONE [WHO-DD]

- UNII-3T5NG4Q468

- CHEBI:17224

- DTXCID805670

- M0453

- BDBM50022178

- Maybridge1_002078

- C03081

- CCRIS 5926

- Methylumbelliferone, .beta.

- Z56763041

- NSC-9408

- 1569304-40-0

- SMR000471886

- SR-01000637483

- Tox21_110385

- 7-hydroxy-4-methyl-2-coumarin

- CS-7560

- Hymecromone [USAN:INN:BAN:JAN]

- METHYLUMBELLIFERONE, BETA

- CCG-47894

- CHEMBL12208

- NSC9408

- 4-Methyl-umbelliferone

- 7-Hydroxy-4-methyl-2H-2-chromenone

- AM85958

- HYMECROMONE [MI]

- AKOS000119370

- 4-Methylumbelliferone, >=98%

- MLS004491718

- 7H-1-Benzopyran-7-one, 2-hydroxy-4-methyl-

- SCHEMBL24150

- 7-Hydroxy-4-methyl-2H-chromen-2-one #

- 4-methyl-7-hydroxy-cumarin

- 4-methyl umbelliferone

- NSC-760397

- HMS3714F04

- 7-hydroxy-4-methyl-coumari

- A843515

- Hymecromonum [INN-Latin]

- 5-18-01-00439 (Beilstein Handbook Reference)

- LM-94

- HYMECROMONE [MART.]

- HMS2097F04

- HMS547G10

- 4-Methylumbelliferone (4-MU)

- NS00010646

- SPBio_002941

- CAS-90-33-5

- Cantabiline (TN)

- Himecromona [INN-Spanish]

- Coumarin, 7-hydroxy-4-methyl-

- NCGC00016345-02

- NCGC00016345-03

- NCI60_042099

- FT-0602257

- MLSMR

- STK364326

- GLXC-10598

- ALBB-036660

- BBL000531

- Hymecromone (JP18/USAN/INN)

- DB-029370

- 2H-Chromen-2-one, 7-hydroxy-4-methyl-

- BRD-K46424862-001-15-8

- BRD-K46424862-001-14-1

-

- MDL: MFCD00006866

- Inchi: 1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3

- Chave InChI: HSHNITRMYYLLCV-UHFFFAOYSA-N

- SMILES: O=C1C=C(C)C2C(=CC(=CC=2)O)O1

- BRN: 142217

Propriedades Computadas

- Massa Exacta: 176.04700

- Massa monoisotópica: 176.047

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 0

- Complexidade: 257

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 1.9

- Peso Molecular: 176.17

- Superfície polar topológica: 46.5

- Contagem de Tautomeros: 9

Propriedades Experimentais

- Cor/Forma: Powder

- Densidade: 1.1958 (rough estimate)

- Ponto de Fusão: 188.0 to 192.0 deg-C

- Ponto de ebulição: 267.77°C (rough estimate)

- Ponto de Flash: 174.5 °C

- Índice de Refracção: 1.5036 (estimate)

- Solubilidade: Solubility Practically insoluble in water; slightly soluble in ethanol, ether,chloroform; soluble inmethanol

- Coeficiente de partição da água: Slightly soluble

- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 50.44000

- LogP: 1.80700

- pka: 7.79(at 25℃)

- λmax: 221nm, 251nm, 322nm

- Solubilidade: Soluble in ethanol, acetic acid, alkali solution and ammonia, slightly soluble in hot water, ether and chloroform.

- PH: Green 1 uorescent (0.0) to weak blue 1 uorescent (2.0);Weak blue 1 uorescent (6.5) blue 1 uorescent (8.0)

- Merck: 4854

4-Methylumbelliferone Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315,H319,H335

- Declaração de Advertência: P261,P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S37/39

- RTECS:GN7000000

-

Identificação dos materiais perigosos:

- Frases de Risco:R20/21/22; R36/37/38

- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- TSCA:Yes

4-Methylumbelliferone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046443-5g |

4-Methylumbelliferone |

90-33-5 | 98% | 5g |

¥39 | 2023-04-13 | |

| abcr | AB118069-1 kg |

4-Methylumbelliferone, 97%; . |

90-33-5 | 97% | 1 kg |

€326.00 | 2023-07-20 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18142-100g |

Hymecromone(7-Hydroxy-4-methylcoumarin) |

90-33-5 | BR,98% | 100g |

¥150.00 | 2021-09-02 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22848-100g |

4-Methylumbelliferone |

90-33-5 | 97% | 100g |

¥352 | 2023-09-15 | |

| Chemenu | CM116986-500g |

4-Methylumbelliferone |

90-33-5 | 97% | 500g |

$64 | 2023-01-06 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3081-20mg |

4-Methylumbelliferone |

90-33-5 | ≥98% | 20mg |

¥80元 | 2023-09-15 | |

| eNovation Chemicals LLC | D409022-500g |

4-Methylumbelliferone |

90-33-5 | 97% | 500g |

$395 | 2024-05-24 | |

| Enamine | EN300-16753-100.0g |

7-hydroxy-4-methyl-2H-chromen-2-one |

90-33-5 | 95.0% | 100.0g |

$61.0 | 2025-03-21 | |

| TRC | M333000-250g |

4-Methylumbelliferone |

90-33-5 | 250g |

$150.00 | 2023-05-17 | ||

| Life Chemicals | F1918-0038-3mg |

7-hydroxy-4-methyl-2H-chromen-2-one |

90-33-5 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

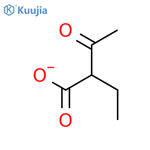

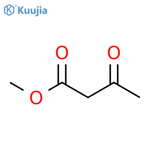

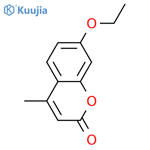

4-Methylumbelliferone Método de produção

Método de produção 1

Método de produção 2

Condições de reacção

1.1 Catalysts: Methanesulfonic acid , Silica Solvents: Octadecane ; 2 h, 160 °C

Referência

- Silica-supported methanesulfonic acid - An efficient solid Bronsted acid catalyst for the Pechmann reaction in the presence of higher n-alkanes, Canadian Journal of Chemistry, 2011, 89(6), 663-670

Método de produção 3

Método de produção 4

Método de produção 5

Método de produção 6

Método de produção 7

Método de produção 8

Método de produção 9

Condições de reacção

1.1 Catalysts: (3-Mercaptopropyl)trimethoxysilane ; 1 h, 120 °C

1.2 Solvents: Ethanol ; 15 min, 120 °C

1.2 Solvents: Ethanol ; 15 min, 120 °C

Referência

- Competent, selective and high yield of 7-hydroxy-4-methyl coumarin over sulfonated mesoporous silica as solid acid catalysts, Journal of Porous Materials, 2018, 25(1), 1-13

Método de produção 10

Método de produção 11

Método de produção 12

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water

Referência

- Novel thiocoumarins as inhibitors of TNF-α induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs) and microsomal lipid peroxidation, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1605-1613

Método de produção 13

Método de produção 14

Método de produção 15

Método de produção 16

Método de produção 17

Método de produção 18

Condições de reacção

1.1 Catalysts: Zirconium dioxide (borated, sulfated, phosphated) ; 6 h, 120 - 150 °C; 150 °C → rt

Referência

- Clean and efficient synthesis of coumarins over modified metal oxides via Pechmann reaction, Indian Journal of Chemical Technology, 2008, 15(3), 244-251

Método de produção 19

Condições de reacção

1.1 Catalysts: Piperazinium, 1,4-dimethyl-1,4-bis(4-sulfobutyl)-, perchlorate (1:2) ; 19 min, 110 °C

Referência

- Solvent-free synthesis of 4-substituted coumarins catalyzed by novel Bronsted acidic ionic liquids with perchlorate anion: a convenient and practical complementary method for pechmann condensation, Reaction Kinetics, 2021, 133(1), 383-403

4-Methylumbelliferone Raw materials

4-Methylumbelliferone Preparation Products

4-Methylumbelliferone Fornecedores

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

(CAS:90-33-5)4-Methylumbelliferone

Número da Ordem:JY095

Estado das existências:in stock

Quantidade:1g/5g/1kg/25kg

Pureza:98%-99%%

Informação de Preços Última Actualização:Thursday, 26 December 2024 14:07

Preço ($):

4-Methylumbelliferone Literatura Relacionada

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

90-33-5 (4-Methylumbelliferone) Produtos relacionados

- 87-05-8(7-Ethoxy-4-methylcoumarin)

- 484-12-8(Osthole)

- 529-84-0(4-Methylesculetin)

- 607-71-6(4-Methylcoumarin)

- 2747-05-9(4-Methylumbelliferyl acetate)

- 2107-77-9(4-Methyldaphnetin)

- 2373-31-1(6-Hydroxy-4-methylcoumarin)

- 2555-28-4(4-Methylherniarin)

- 2555-30-8(7-Hydroxy-4-phenyl-2H-chromen-2-one)

- 2107-76-8(5,7-Dihydroxy-4-methylcoumarin)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-33-5)4-Methylumbelliferone

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:90-33-5)4-Methylumbelliferone

Pureza:99%

Quantidade:1kg

Preço ($):199.0